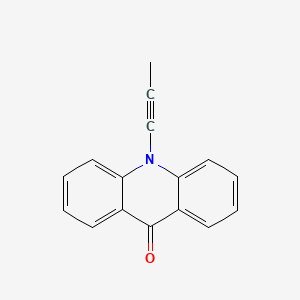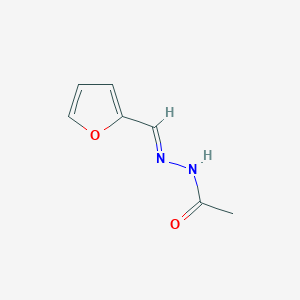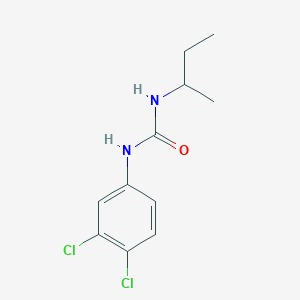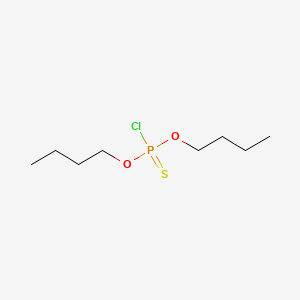
10-(1-Propynyl)-9(10H)-acridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(1-Propynyl)-9(10H)-acridinone is an organic compound that belongs to the acridinone family. Acridinones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a propynyl group attached to the acridinone core, imparts distinct chemical and physical properties that make it a subject of interest in scientific research.
準備方法
10-(1-プロピニル)-9(10H)-アクリジノンの合成は、通常、次の手順を伴います。
合成経路: この化合物は、市販のアクリジノン誘導体から始まる多段階プロセスで合成できます。
反応条件: 反応は、酸化を防ぐために、通常窒素またはアルゴン中で、不活性雰囲気下で行われます。反応混合物を60〜80℃の温度範囲で数時間加熱して、完全な変換を保証します。
工業生産方法: 工業規模では、反応パラメータをより適切に制御し、収率を向上させることができる連続フロー反応器を使用することで、合成を最適化できます。リサイクル可能な触媒と溶媒の使用は、プロセスの持続可能性も向上させることができます。
3. 化学反応解析
10-(1-プロピニル)-9(10H)-アクリジノンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用して酸化することができ、酸化された側鎖を持つ対応するアクリジノン誘導体の形成につながります。
還元: 10-(1-プロピニル)-9(10H)-アクリジノンの還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して達成でき、還元されたアクリジノン誘導体の形成につながります。
置換: プロピニル基は、アミンやチオールなどのさまざまな求核剤との求核置換反応を起こすことができ、置換されたアクリジノン誘導体の形成につながります。
一般的な試薬と条件: これらの反応に使用される一般的な試薬には、カップリング反応用のパラジウム触媒、置換反応用の強酸または強塩基、酸化還元反応用の特定の酸化剤または還元剤などがあります。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化反応は酸化されたアクリジノン誘導体を生成し、置換反応はさまざまな置換されたアクリジノン化合物を生成します。
4. 科学研究における用途
10-(1-プロピニル)-9(10H)-アクリジノンは、科学研究で幅広い用途があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応性の探索と、新規合成方法の開発が可能になります。
生物学: 生物学研究では、10-(1-プロピニル)-9(10H)-アクリジノンは、潜在的な蛍光プローブとして研究されています。DNAとインターカレーションする能力は、核酸の画像化と研究に役立ちます。
医学: この化合物は、潜在的な治療薬としての医薬品化学で有望な結果を示しています。その誘導体は、抗がん、抗菌、抗ウイルス活性について調査されてきました。
工業: 工業部門では、10-(1-プロピニル)-9(10H)-アクリジノンは、有機半導体や発光ダイオード(LED)などの高度な材料の開発に使用されています。
化学反応の分析
10-(1-Propynyl)-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding acridinone derivatives with oxidized side chains.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced acridinone derivatives.
Substitution: The propynyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted acridinone derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield oxidized acridinone derivatives, while substitution reactions produce a variety of substituted acridinone compounds.
科学的研究の応用
10-(1-Propynyl)-9(10H)-acridinone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to intercalate with DNA makes it useful for imaging and studying nucleic acids.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their anticancer, antimicrobial, and antiviral activities.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
10-(1-プロピニル)-9(10H)-アクリジノンの作用機序には、分子標的と経路との相互作用が含まれます。
分子標的: この化合物は、主にDNAとRNAなどの核酸を、インターカレーションによって標的にします。この相互作用は、核酸の正常な機能を阻害し、さまざまな生物学的効果をもたらします。
関与する経路: DNAとの10-(1-プロピニル)-9(10H)-アクリジノンのインターカレーションは、DNA複製と転写を阻害し、がん細胞では細胞周期停止とアポトーシスにつながる可能性があります。さらに、この化合物は、核酸代謝に関与する酵素と相互作用することで、生物学的活性をさらに高める可能性があります。
6. 類似の化合物との比較
10-(1-プロピニル)-9(10H)-アクリジノンは、他の類似の化合物と比較して、その独自性を強調することができます。
類似の化合物: 9-アミノアクリジンや10-メチルアクリジノンなどの他のアクリジノン誘導体は、10-(1-プロピニル)-9(10H)-アクリジノンと構造的類似性を共有しています。
独自性: 10-(1-プロピニル)-9(10H)-アクリジノンにおけるプロピニル基の存在は、他のアクリジノン誘導体とは異なります。このユニークな構造的特徴は、独自の化学反応性と生物学的活性を付与し、さまざまな用途に役立つ化合物となっています。
類似化合物との比較
10-(1-Propynyl)-9(10H)-acridinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other acridinone derivatives, such as 9-aminoacridine and 10-methylacridinone, share structural similarities with this compound.
Uniqueness: The presence of the propynyl group in this compound distinguishes it from other acridinone derivatives. This unique structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
73302-62-2 |
|---|---|
分子式 |
C16H11NO |
分子量 |
233.26 g/mol |
IUPAC名 |
10-prop-1-ynylacridin-9-one |
InChI |
InChI=1S/C16H11NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h3-10H,1H3 |
InChIキー |
LRAICOJVYQWOQX-UHFFFAOYSA-N |
正規SMILES |
CC#CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B11953538.png)
![Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate](/img/structure/B11953542.png)

![N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11953552.png)







